2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide
CAS No.:
Cat. No.: VC20420024
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O4 |
|---|---|
| Molecular Weight | 228.21 g/mol |
| IUPAC Name | 2-[5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15) |
| Standard InChI Key | VRHCRFVPPMTPGK-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N |
Introduction
2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide, also known as 2,2'-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide, is a chemical compound with the molecular formula C8H12N4O4 and a molecular weight of 228.21 g/mol . This compound is categorized as an amino acid derivative and is recognized for its potential applications in pharmaceutical research and development due to its unique structural properties and biological activities.
Synthesis Methods
The synthesis of 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide can be achieved through several methods, highlighting the versatility in synthesizing this compound. These methods allow for variations in the process depending on the desired purity and yield.
Biological Activities
Preliminary studies indicate that this compound may inhibit tumor growth through apoptosis induction in cancer cells, showing potential anticancer activity. Additionally, it exhibits antimicrobial properties, making it a subject of interest in pharmaceutical research.
Applications in Research
2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide is primarily used in research settings and is not intended for therapeutic applications in humans or animals. Its unique structural properties make it valuable for exploring potential applications in drug discovery and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume